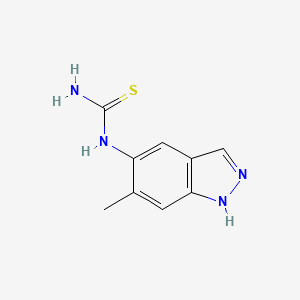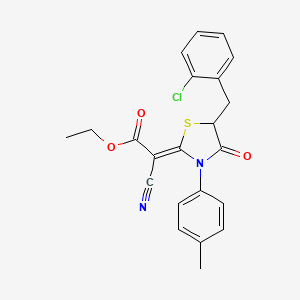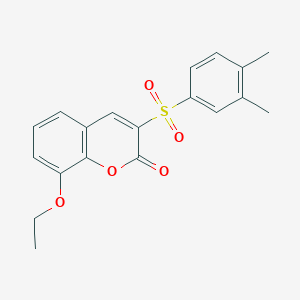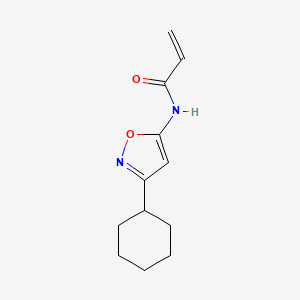
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the Walter and Eliza Hall Institute of Medical Research in Melbourne, Australia. CX-5461 has shown promise as a potential anticancer agent, as it selectively targets cancer cells with high levels of ribosomal DNA (rDNA) transcription.
Mécanisme D'action
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This results in the downregulation of ribosomal RNA (rRNA) synthesis and the induction of nucleolar stress. Nucleolar stress activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis. N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide also inhibits rRNA synthesis, which has downstream effects on protein synthesis and cell growth. In addition, N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents and PARP inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide is its selectivity for cancer cells with high levels of rDNA transcription, which makes it a potentially effective anticancer agent. However, this selectivity also limits its use to certain cancer types. Additionally, N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to have off-target effects on other RNA polymerases, which may limit its specificity for RNA polymerase I. Another limitation is the potential for toxicity, as N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to induce DNA damage and apoptosis in normal cells as well.
Orientations Futures
There are several potential future directions for research on N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide. One area of interest is the development of biomarkers to identify patients who are likely to respond to N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide treatment. Another area of interest is the combination of N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide with other anticancer agents, such as DNA-damaging agents and PARP inhibitors, to enhance its efficacy. Finally, there is interest in developing second-generation N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide analogs with improved selectivity and reduced toxicity.
Méthodes De Synthèse
The synthesis of N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide involves several steps, starting with the reaction of cyclohexylamine with 2-bromoacetophenone to form 3-cyclohexylacetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-cyclohexyl-5-hydroxyacetophenone oxime, which is subsequently converted to the oxazole ring by reaction with phosphorus oxychloride. The final step involves the reaction of the oxazole intermediate with propargylamine to form N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide.
Applications De Recherche Scientifique
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been shown to selectively target cancer cells with high levels of rDNA transcription, which is a hallmark of many cancer types. N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has also been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells.
Propriétés
IUPAC Name |
N-(3-cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11(15)13-12-8-10(14-16-12)9-6-4-3-5-7-9/h2,8-9H,1,3-7H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROURNXKAKLUQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=NO1)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2375774.png)

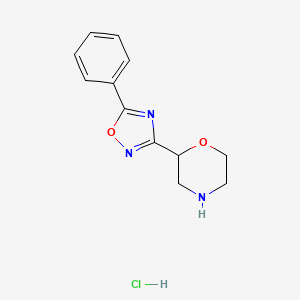
![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)
![1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2375781.png)
![3-methyl-2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2375782.png)
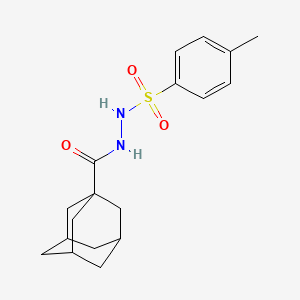
![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2375785.png)
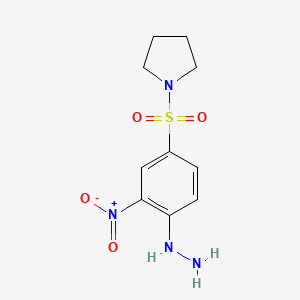
![2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2375788.png)
![5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2375789.png)
